(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid

CAS No.: 86321-29-1

Cat. No.: VC1794688

Molecular Formula: C10H10O7S

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86321-29-1 |

|---|---|

| Molecular Formula | C10H10O7S |

| Molecular Weight | 274.25 g/mol |

| IUPAC Name | (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ |

| Standard InChI Key | PZPATWACAAOHTJ-HWKANZROSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O |

| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid belongs to the class of hydroxycinnamic acid derivatives. It is also referred to as Ferulic acid 4-O-sulfate or 3'-Methoxycinnamic acid-4'-sulfate in the scientific literature . The compound is uniquely identified by its CAS registry number 86321-29-1, which serves as its primary identifier in chemical databases and research publications. The "E" designation in the name indicates the trans configuration of the double bond in the prop-2-enoic acid chain, representing an important stereochemical feature that influences its properties and potential biological activities.

Molecular Properties

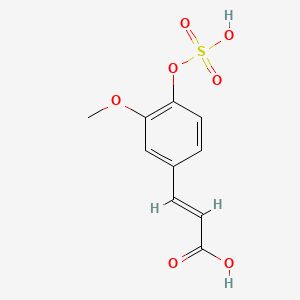

The chemical structure of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid consists of a phenyl ring with two key substituents: a methoxy group at the 3-position and a sulfooxy group at the 4-position. The phenyl ring is connected to a prop-2-enoic acid chain in the trans (E) configuration. This structural arrangement creates a molecule with unique chemical reactivity and potential biological functions.

Table 2.1: Key Physical and Chemical Properties of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid

| Property | Value |

|---|---|

| CAS Number | 86321-29-1 |

| Molecular Formula | C₁₀H₁₀O₇S |

| Molecular Weight | 274.25 g/mol |

| Physical State | Solid |

| IUPAC Name | (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid |

| InChI | InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ |

| InChIKey | PZPATWACAAOHTJ-HWKANZROSA-N |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O |

The compound's chemical structure endows it with multiple functional groups that can participate in various chemical interactions. The carboxylic acid moiety can engage in hydrogen bonding and acid-base reactions, while the sulfate group significantly enhances water solubility compared to its parent compound, ferulic acid. The methoxy group affects the electronic properties of the phenyl ring, potentially influencing the compound's reactivity and biological activity.

Synthesis and Characterization

Chemical Synthesis

The synthesis of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid typically involves the selective sulfation of ferulic acid. A documented synthesis method described in the scientific literature involves the reaction of ferulic acid with sulfur trioxide-trimethylamine complex in the presence of basic conditions.

The synthetic procedure can be described as follows:

-

Dissolution of ferulic acid (100 mg, 0.51 mmol, 1 equivalent) and sodium hydroxide (61.8 mg, 1.54 mmol, 3 equivalents) in water (6 mL).

-

Addition of sodium bicarbonate (173 mg, 2.06 mmol, 4 equivalents) and sulfur trioxide-trimethylamine complex (179 mg, 1.29 mmol, 2.5 equivalents) to the reaction mixture.

-

Stirring the reaction at room temperature for four days.

-

Concentration in vacuo followed by HPLC purification to obtain the pure product .

This synthetic approach has been reported to yield the desired compound in excellent yield (>99%), making it an efficient method for laboratory-scale preparation of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid .

Spectroscopic Characterization

The structure of synthesized (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid can be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in the molecule.

The reported ¹H NMR spectroscopic data for (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid is as follows:

¹H NMR (400 MHz, CD₃OD) δ (ppm):

-

3.88 (3H, s) - corresponding to the methoxy group protons

-

6.44 (1H, d, J = 15.9 Hz) - corresponding to one of the olefinic protons

-

7.11 (1H, dd, J = 8.3, 2.0 Hz) - aromatic proton

-

7.23 (1H, d, J = 1.9 Hz) - aromatic proton

-

7.49 (2H, m) - aromatic proton and the second olefinic proton

The large coupling constant (J = 15.9 Hz) for the olefinic proton confirms the trans (E) configuration of the double bond in the prop-2-enoic acid chain, which is a critical stereochemical feature of this compound.

Comparison with Structurally Related Compounds

Relationship to Ferulic Acid

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid is a sulfated derivative of ferulic acid, which is a widely studied hydroxycinnamic acid found in various plant sources. Ferulic acid possesses documented antioxidant and anti-inflammatory properties. The addition of the sulfate group to ferulic acid modifies its physicochemical properties, potentially affecting its bioavailability, metabolic stability, and biological activities.

The structural difference between (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid and ferulic acid is the presence of the sulfate group at the 4-position of the phenyl ring in the former. This sulfation likely alters the compound's solubility, receptor interactions, and metabolism.

Distinction from (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid

It is important to distinguish (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid from the related compound (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid (also known as zosteric acid or p-Coumaric acid 4-O-sulfate). The key difference is the presence of a methoxy group at the 3-position in (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, which is absent in zosteric acid.

Table 4.1: Comparison of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid and (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid

| Property | (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |

|---|---|---|

| Alternative Names | Ferulic acid 4-O-sulfate | Zosteric acid, p-Coumaric acid 4-O-sulfate |

| Molecular Formula | C₁₀H₁₀O₇S | C₉H₈O₆S |

| Molecular Weight | 274.25 g/mol | 244.22 g/mol |

| Structural Difference | Contains 3-methoxy group | No methoxy group |

| CAS Number | 86321-29-1 | 151481-49-1 |

Despite their structural similarities, these compounds may exhibit different biological activities due to the presence or absence of the methoxy group, which can influence electronic properties, hydrogen bonding capabilities, and interactions with biological receptors.

Research Applications and Future Directions

Future Research Directions

Several promising research directions for (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid could include:

-

Comprehensive evaluation of its antioxidant activity using multiple assay systems

-

Investigation of its potential anti-inflammatory, antimicrobial, or other biological activities

-

Study of its metabolic pathways and pharmacokinetics in biological systems

-

Exploration of its potential as a biomarker in nutritional or metabolomic studies

-

Development of improved synthesis methods or analytical techniques for its detection

Given its relationship to ferulic acid, which has diverse biological activities, (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid warrants further investigation to fully understand its potential applications in biochemical research and possibly in pharmaceutical or nutraceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume